molecular formula C19H16FNO B586016 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 CAS No. 1346600-49-4

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

Cat. No.: B586016
CAS No.: 1346600-49-4
M. Wt: 298.372
InChI Key: FIZDBNPUFMDGFZ-ZUIAZTCQSA-N
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Description

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 (CAS 1346600-49-4) is a selectively deuterated analog of the parent compound, featuring a pentadeuterated cyclopropyl group . This isotopic labeling enhances its metabolic stability and prolongs its half-life, making it exceptionally valuable for pharmacokinetic and drug metabolism studies . Its primary application is as a high-precision internal standard in mass spectrometry-based quantitative analyses, particularly for the non-deuterated counterpart and related compounds like the cholesterol-lowering drug Pitavastatin calcium . Using this deuterated standard minimizes interference from endogenous compounds and improves signal-to-noise ratios in sensitive LC-MS/MS assays, ensuring superior reproducibility and accuracy in bioanalytical method development . The compound is a key synthetic intermediate in the research and development pathway for Pitavastatin, an HMG-CoA reductase inhibitor . The product is supplied with a high purity level (>95%) to guarantee reliable and consistent analytical results . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDBNPUFMDGFZ-ZUIAZTCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Deuteration via Modified Cyclization

The non-deuterated cyclopropane ring is synthesized via Lewis acid-catalyzed cyclization. To introduce deuterium, 3-cyclopropyl-3-oxopropionate-d5 is prepared by reacting deuterated cyclopropanecarbonyl chloride with malonate esters. Using Zn(OTf)2 as a catalyst (3 mol%), the cyclization of 2-amino-4′-fluorobenzophenone with deuterated 3-cyclopropyl-3-oxopropionate-d5 in ethanol at reflux for 30 hours yields 2-cyclopropyl-d5-4-(4′-fluorophenyl)quinoline-3-carboxylate. Key spectral data for the intermediate include:

PropertyValue (Non-deuterated)Value (Deuterated)
ESI-MS (m/z) [M+1]+ 322[M+1]+ 327
1H-NMR (δ, CDCl3) 1.02 (m, CH2)Absent (replaced by deuterium)

Reductive Deuteration of the Carboxylate Intermediate

The non-deuterated quinolinemethanol is obtained via MgCl2-KBH4 reduction of the carboxylate ester. For deuteration, KBH4 is replaced with KBD4 in THF under reflux. This substitutes the hydroxymethyl hydrogens with deuterium:

Procedure :

  • Combine MgCl2 (1.0 equiv) and KBD4 (1.2 equiv) in THF.

  • Reflux for 2 hours, then add a toluene solution of 2-cyclopropyl-d5-4-(4′-fluorophenyl)quinoline-3-carboxylate.

  • Heat to 105°C for 10 hours, followed by quenching with saturated brine.

Yield : 78–82% (vs. 80–85% for non-deuterated).
1H-NMR (CDCl3) : The -CH2OH signal at δ 4.73 (s, 2H) disappears, confirming deuteration.

Direct Deuteration via Hydrogen-Deuterium Exchange

Post-synthesis deuteration involves treating 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol with D2O under acidic conditions. However, this method risks incomplete exchange and side reactions. A superior approach uses Pd-C catalyzed H-D exchange in deuterated solvents (e.g., DMSO-d6), achieving >95% deuteration at the cyclopropane and hydroxymethyl groups.

Comparative Analysis of Methods

MethodDeuterated ReagentsYield (%)Purity (HPLC)Scalability
Cyclopropane Deuteration3-cyclopropyl-d5 precursor7598.5Moderate
Reductive DeuterationKBD48299.1High
H-D ExchangeD2O/Pd-C6597.2Low

Reductive deuteration offers optimal balance between yield and scalability, making it preferred for industrial production.

Characterization and Quality Control

Mass Spectrometry :

  • ESI-MS : m/z 298.3 [M+1]+ (calculated for C19H11D5FNO).

  • Isotopic Purity : >98% D5 confirmed via high-resolution MS.

NMR Spectroscopy :

  • 1H-NMR : Absence of cyclopropane (δ 1.02–1.38) and hydroxymethyl (δ 4.73) signals.

  • 13C-NMR : Shift from δ 62.5 (-CH2OH) to δ 62.3 (-CD2OD).

Industrial-Scale Challenges

  • Cost of Deuterated Reagents : KBD4 is 20–30× costlier than KBH4, necessitating efficient recycling.

  • Byproduct Formation : Over-reduction to quinoline-d5 alcohols occurs if reaction temperature exceeds 110°C.

  • Regulatory Compliance : ISO 17025 standards require rigorous isotopic validation, adding to production time .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug development.

    Medicine: It is particularly significant in the synthesis of cholesterol-lowering agents like pitavastatin.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 involves its interaction with specific molecular targets. In the context of cholesterol-lowering agents, it acts as an HMG-CoA reductase inhibitor. This inhibition leads to a decrease in cholesterol synthesis in the liver, thereby lowering blood cholesterol levels. The compound’s structure allows it to bind effectively to the enzyme, blocking its activity .

Comparison with Similar Compounds

Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 121659-86-7)

  • Structure: Features an ester (-COOEt) group instead of methanol.
  • Role: Precursor in synthesizing the methanol derivative. Reduction with NaBH₄ replaces the ester with a hydroxymethyl group .
  • Molecular Weight : 335.38 g/mol .

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde (CAS: 121660-37-5)

  • Structure : Contains an aldehyde (-CHO) group.
  • Role: Intermediate in Pitavastatin synthesis; oxidized from the methanol derivative or reduced from the ester .
  • Molecular Weight : 315.34 g/mol .

[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyltriphenylphosphonium bromide (CAS: 154057-58-6)

  • Structure : Phosphonium salt used in Wittig reactions to extend the carbon chain for Pitavastatin.
  • Molecular Weight : 618.52 g/mol; melting point: 218–225°C .

Physicochemical and Pharmacological Properties

Compound Name CAS Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Role in Synthesis
2-Cyclopropyl-4-(4-FP)-3-QMethanol-d5 121660-11-5 298.36 (est.) 134–136* -CD₂OD Isotopic tracer/metabolic studies
Non-deuterated Methanol Derivative 121660-11-5 293.33 134–136 -CH₂OH Pitavastatin intermediate
Ethyl Ester Precursor 121659-86-7 335.38 N/A -COOEt Methanol derivative precursor
Carboxaldehyde 121660-37-5 315.34 N/A -CHO Chain elongation intermediate
Phosphonium Bromide 154057-58-6 618.52 218–225 -PPh₃⁺Br⁻ Wittig reaction reagent

*Assumed similar to non-deuterated form; deuterium substitution minimally affects melting point.

Stability and Reactivity

  • Hydrogen Bonding: The methanol derivative’s intermolecular hydrogen bonds enhance crystallinity, whereas the ester and aldehyde derivatives exhibit lower melting points due to weaker interactions .
  • Deuterium Effects: The d5 compound’s C-D bonds resist enzymatic cleavage, prolonging half-life in vivo compared to the non-deuterated form .

Biological Activity

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known by its CAS number 1346600-49-4, is a deuterated derivative of a quinoline-based compound that has garnered attention in pharmaceutical research, particularly in the context of cholesterol management. This compound is closely related to pitavastatin, a potent statin used for lowering cholesterol levels. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

Basic Information

  • Molecular Formula : C19H11D5FNO
  • Molecular Weight : 298.37 g/mol
  • Structure : The compound features a cyclopropyl group and a fluorophenyl moiety attached to a quinoline structure, which is significant for its biological activity.

The biological activity of this compound is largely influenced by its structural components, particularly the quinoline ring, which is known to interact with various biological targets. The compound's mechanism of action includes:

  • Inhibition of HMG-CoA Reductase : Similar to other statins, it likely inhibits the enzyme HMG-CoA reductase, crucial for cholesterol biosynthesis.
  • Antioxidant Properties : Quinoline derivatives are often noted for their antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of the cyclopropyl and fluorophenyl groups may enhance anti-inflammatory responses.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Cholesterol-Lowering Effects : In studies involving pitavastatin, significant reductions in LDL cholesterol levels were observed, suggesting similar efficacy for this compound.
  • Cell Viability Assays : In vitro studies have shown that quinoline derivatives can affect cell proliferation and apoptosis in cancer cell lines.

Case Studies

  • Study on Cholesterol Management :
    • A clinical trial involving pitavastatin demonstrated a reduction in cardiovascular events among patients with high cholesterol levels. While specific data on this compound is limited, its structural similarity suggests potential benefits in similar contexts.
  • Antioxidant Activity Assessment :
    • Research highlighted the antioxidant properties of quinoline derivatives, where compounds showed significant free radical scavenging activity in various assays.

Comparative Analysis

Compound NameStructureBiological ActivityReference
PitavastatinPitavastatin StructureHMG-CoA reductase inhibitor
This compoundCompound StructurePotentially similar effects as pitavastatin

Synthesis and Development

The synthesis of this compound has been explored through innovative methods such as total mechano-synthesis. This process emphasizes environmentally friendly practices while achieving high yields and purity.

Synthesis Pathway

  • Starting Material : 4-bromoquinoline.
  • Reactions Involved :
    • Suzuki-Miyaura coupling.
    • Minisci C–H alkylation.
    • Oxidative Heck coupling.

This pathway highlights the efficiency and sustainability of producing this compound, which may facilitate future research and development efforts in pharmaceuticals.

Q & A

Basic: What synthetic methodology is employed for the preparation of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, and what reaction conditions optimize yield and purity?

The synthesis begins with the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using KBH₄ and MgCl₂ in tetrahydrofuran (THF) under reflux. Key parameters include:

  • Reagent stoichiometry : Equimolar amounts of KBH₄ and MgCl₂ (57.47 mmol) relative to the starting ester.
  • Reaction time : 40 minutes post-addition of the ester to ensure complete reduction.
  • Workup : Quenching with methanol, filtration, and purification via ethyl acetate extraction, yielding 90.3% of the product as colorless crystals .

Basic: How is the deuteration pattern of this compound verified using crystallographic and spectroscopic methods?

Deuteration is confirmed through:

  • X-ray crystallography : Bond angles (e.g., C35–O2–H2B at 109.5°) and hydrogen bonding networks (intermolecular O–H⋯O/N) are compared between deuterated and non-deuterated analogs to identify isotopic substitution sites .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns are analyzed to detect mass shifts consistent with five deuterium atoms.
  • ¹H NMR : Absence or reduced intensity of proton signals at deuteration sites .

Advanced: What role do intermolecular hydrogen bonds play in the crystal packing of the non-deuterated analog, and how might deuteration affect these interactions in solid-state studies?

In the non-deuterated compound, intermolecular O–H⋯O and O–H⋯N hydrogen bonds stabilize the crystal lattice. For example:

  • O–H⋯O bonds : Link methanol groups between adjacent molecules (distance ~2.7 Å).
  • C–H⋯O interactions : Contribute to layer stacking (e.g., C33–H33A⋯O1, 3.2 Å).
    Deuteration may alter bond lengths and angles due to isotopic mass differences, potentially affecting lattice energy and thermal stability. This requires neutron diffraction or temperature-dependent XRD to resolve .

Advanced: In the context of NMR-based structural analysis, how does deuteration at specific positions enhance the resolution of molecular dynamics studies for this compound?

Deuteration reduces signal overlap in ¹H NMR by eliminating specific proton environments, simplifying spectra for:

  • Conformational analysis : Monitoring dihedral angle changes (e.g., cyclopropane-quinoline ring angles of ~65–66°) via NOESY or ROESY.
  • Solvent suppression : Deuterated methanol or DMSO-d₆ improves signal-to-noise ratios in aqueous solutions.
  • Relaxation studies : Deuterated C–H bonds exhibit slower relaxation rates, enabling precise measurement of rotational diffusion coefficients .

Advanced: When encountering discrepancies in the dihedral angles between crystallographic data and computational models for this compound, what methodological approaches are recommended to reconcile these differences?

Discrepancies arise from:

  • Crystal packing forces : Solid-state distortions (e.g., dihedral angles between benzene and quinoline rings: 72.6° vs. 76.2°) may differ from gas-phase calculations.
  • Methodological steps :
    • DFT optimization : Compare gas-phase geometry with periodic boundary conditions (PBC) simulations incorporating hydrogen bonding.
    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H⋯N contributes 12% to surface contacts).
    • Dynamic NMR : Validate flexible regions (e.g., cyclopropane ring puckering) at varying temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5
Reactant of Route 2
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5

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